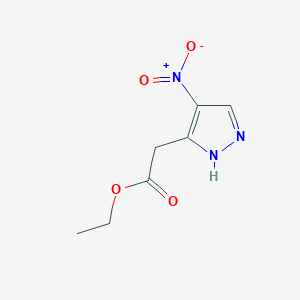

![molecular formula C15H13ClO2S B1327059 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid CAS No. 1142202-47-8](/img/structure/B1327059.png)

2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid is a compound that is structurally related to various benzoic acid derivatives with potential antimicrobial and biological activities. While the exact compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and evaluated for their biological properties, such as antimicrobial activity against a range of pathogens including Gram-positive and Gram-negative bacteria, as well as fungi like Candida spp. . These compounds are characterized by the presence of a chlorophenyl group and a benzoic acid moiety, which are also key features of 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of benzoic acid derivatives. For instance, thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid were synthesized and their antimicrobial activity was evaluated . Another study reported the synthesis of a benzo[b]thiophene derivative by oxidation, which could undergo nucleophilic addition reactions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid, involving key steps such as oxidation and nucleophilic addition.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray diffraction. For example, the crystal structure of 2-amino-N'[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide was determined, revealing a nearly planar structure with intermolecular hydrogen bonding . Similarly, the structure of 4-chloro-2',4',6'-triethylbenzophenone was redetermined, showing disorder in one of the ethyl groups . These studies provide insights into the possible molecular conformation and intermolecular interactions that 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid might exhibit.

Chemical Reactions Analysis

The reactivity of related compounds towards various nucleophiles has been studied, providing a basis for understanding the chemical reactions that 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid might undergo. For instance, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was shown to react with sulfur- and oxygen-containing nucleophiles . Additionally, the deprotonation of 2-(4-chloro-2-pyridyl)benzoic acid derivatives and their reactivity with electrophiles were investigated . These findings suggest that 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid could participate in similar nucleophilic addition and deprotonation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, which can be used to infer the properties of 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid. For example, the solubility, melting points, and stability under various conditions have been reported . The spectral characterization of these compounds provides information on their absorption and emission properties, which could be relevant for the analysis of 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid . Additionally, the assay of 2-(2-thiophenecarboxy)benzoic acid and its metabolites in biological samples indicates the potential for pharmacokinetic studies .

Scientific Research Applications

Cyclization and Synthesis of Derivatives

One application of 2-{[2-(4-chlorophenyl)ethyl]thio}benzoic acid in scientific research is in the synthesis of various chemical compounds. For instance, cyclization of similar benzoic acid derivatives has been demonstrated to produce mixtures like dichloro-9H-thioxanthen-9-ones, which have potential applications in organic synthesis (Okabayashi, Fujiwara, & Tanaka, 1991).

Antimicrobial Properties

Studies have also explored the antimicrobial properties of compounds derived from benzoic acid variants, similar to 2-{[2-(4-chlorophenyl)ethyl]thio}benzoic acid. For example, research on thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid has shown specific antimicrobial activities against various strains, including multidrug-resistant strains, highlighting potential applications in developing new antimicrobial agents (Limban et al., 2008).

Water Purification

Another potential application is in water purification. Studies involving similar compounds, like 4-chlorophenol derivatives, have been used in experiments demonstrating the effectiveness of near-UV light in the presence of TiO2 suspensions for water purification (Matthews, 1990).

Synthesis of Alkaloids with Anticandidal Activity

Moreover, derivatives of benzoic acid, structurally similar to 2-{[2-(4-chlorophenyl)ethyl]thio}benzoic acid, have been utilized in the synthesis of alkaloids with anticandidal activity. This demonstrates the potential of these compounds in the development of new treatments for fungal infections (Rebstock, Mongin, Trécourt, & Quéguiner, 2004).

properties

IUPAC Name |

2-[2-(4-chlorophenyl)ethylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2S/c16-12-7-5-11(6-8-12)9-10-19-14-4-2-1-3-13(14)15(17)18/h1-8H,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQLOSNPFIOJBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

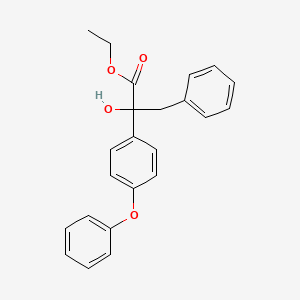

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)